4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a dimethylamino propyl chain, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Substitution Reactions: The amino group and the dimethylamino propyl chain can be introduced through nucleophilic substitution reactions. For example, the reaction of the pyrazole intermediate with 3-(dimethylamino)propylamine can introduce the dimethylamino propyl chain.
Amidation: The carboxamide group can be introduced through an amidation reaction, where the carboxylic acid derivative of the pyrazole is reacted with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and surfactants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propylamine: A related compound used in the synthesis of surfactants and other organic molecules.
N-[3-(Dimethylamino)propyl]methacrylamide: Used in polymer chemistry for the synthesis of responsive polymers.
Dimethylaminopropylamine: Commonly used in the preparation of surfactants and personal care products.
Uniqueness
4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its pyrazole ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-amino-N-[3-(dimethylamino)propyl]-2-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5O/c1-4-7-17-11(10(13)9-15-17)12(18)14-6-5-8-16(2)3/h9H,4-8,13H2,1-3H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKLDAMLMUUUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)N)C(=O)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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